molecular formula C14H10ClNO B8160244 5-((4-Aminophenyl)ethynyl)-2-chlorophenol

5-((4-Aminophenyl)ethynyl)-2-chlorophenol

Cat. No.: B8160244
M. Wt: 243.69 g/mol
InChI Key: OMTJHXABJASZHH-UHFFFAOYSA-N
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Description

5-((4-Aminophenyl)ethynyl)-2-chlorophenol is a phenolic compound featuring a 2-chlorophenol core substituted at the 5-position with an ethynyl-linked 4-aminophenyl group. The ethynyl spacer imparts rigidity and linearity to the structure, while the electron-donating amino group and electron-withdrawing chlorine atom influence electronic properties.

Properties

IUPAC Name

5-[2-(4-aminophenyl)ethynyl]-2-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-8-5-11(9-14(13)17)2-1-10-3-6-12(16)7-4-10/h3-9,17H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTJHXABJASZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=C(C=C2)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Aminophenyl)ethynyl)-2-chlorophenol typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 2-chlorophenol is reacted with 4-iodoaniline in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran, with triethylamine as a base, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Aminophenyl)ethynyl)-2-chlorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-((4-Aminophenyl)ethynyl)-2-chlorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-((4-Aminophenyl)ethynyl)-2-chlorophenol involves its interaction with molecular targets such as enzymes and receptors. The ethynyl linkage and the aminophenyl group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Chiral Aminophenols with Ethyl/Propyl Linkers

Example Compounds :

  • 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol ()
  • 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol ()

Structural Differences :

  • Linker Type : These compounds use ethyl or propyl linkers instead of ethynyl, introducing conformational flexibility.
  • Chirality: Both feature two chiral centers (R,R configuration), whereas 5-((4-Aminophenyl)ethynyl)-2-chlorophenol lacks chiral centers due to its linear ethynyl spacer.

Key Findings :

  • Hydrogen Bonding : Intramolecular O–H⋯N bonds (O⋯N = 2.647 Å in ) stabilize molecular conformation .
  • Applications : Used as chiral ligands or catalysts in asymmetric synthesis due to their enantiopurity .
  • Synthesis : Prepared via condensation of chiral amines with ketones, followed by NaBH4 reduction (yield: 83.5% for ) .

Comparison with Target Compound :

Feature This compound Ethyl/Propyl-Linked Aminophenols
Linker Rigid ethynyl Flexible alkyl chains
Chirality None Two chiral centers (R,R)
Hydrogen Bonding Potential O–H⋯N interactions Strong intramolecular O–H⋯N
Synthetic Yield Not reported Up to 83.5%

Thiadiazole Derivatives with 4-Aminophenyl Groups

Example Compound: 5-(4-Aminophenyl)-2-amino-1,3,4-thiadiazole ()

Structural Differences :

  • Core Structure: Thiadiazole ring vs. phenolic core.
  • Functional Groups: Amino groups at both 2- and 5-positions.

Key Findings :

  • Synthesis: Prepared via condensation of thiosemicarbazide with 4-aminobenzoic acid (mp: 213–215°C) .
  • Bioactivity : Antitumor activity observed in prostate and breast cancer cell lines .

Comparison with Target Compound :

Feature This compound Thiadiazole Derivatives
Core Structure Phenolic ring 1,3,4-Thiadiazole ring
Bioactivity Not reported Antitumor activity
Synthetic Complexity Likely multi-step Moderate (69% yield)

Chlorophenyl-Substituted Acetonitriles

Example Compound: 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile ()

Structural Differences :

  • Functional Groups: Acetonitrile group vs. ethynyl-phenol.
  • Substituents : Additional methyl and chlorine groups.

Key Findings :

  • Electronic Effects: The cyano group enhances electron-withdrawing properties, affecting reactivity .
  • Applications: Potential intermediates in pharmaceutical synthesis .

Comparison with Target Compound :

Feature This compound Chlorophenyl Acetonitriles
Electron Effects Balanced donor/withdrawer groups Strong electron withdrawal
Applications Catalysis/Materials Pharmaceutical intermediates

Biological Activity

5-((4-Aminophenyl)ethynyl)-2-chlorophenol, a compound with potential therapeutic applications, has garnered interest in medicinal chemistry due to its structural features that may influence biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.

Chemical Structure and Properties

The compound this compound features an ethynyl group attached to a phenolic structure, which is substituted with a chlorine atom. This unique arrangement may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino group enhances its potential for hydrogen bonding and electrostatic interactions, which can improve binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, Mannich bases derived from related structures have shown increased cytotoxicity against various cancer cell lines. These compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like 5-fluorouracil, indicating a promising avenue for further research into their anticancer properties .

Compound TypeCell Line TestedIC50 (μg/mL)Reference
Mannich BasesJurkat (T-lymphocyte)< 2
Mannich BasesHepG2 (liver cancer)1.2 - 2.8

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effectiveness of this compound against various cell lines. For example, compounds structurally related to it demonstrated significant cytotoxic effects in brine shrimp bioassays, indicating potential toxicity towards other living organisms .

Case Studies

  • Study on Cancer Cell Lines : A study evaluating the cytotoxic effects of related compounds on human colon cancer cell lines revealed that certain derivatives exhibited enhanced potency compared to traditional drugs. The study indicated that modifications in the phenolic structure could lead to improved biological activity .
  • Antimicrobial Activity : Another investigation focused on the antibacterial properties of similar compounds showed moderate activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess antimicrobial properties worth exploring further .

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